molecular formula C21H25NO4 B600727 Tetrahydropalmatine CAS No. 2934-97-6

Tetrahydropalmatine

Cat. No.: B600727
CAS No.: 2934-97-6
M. Wt: 355.4 g/mol
InChI Key: AEQDJSLRWYMAQI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrahydropalmatine primarily targets dopamine D1, D2, and D3 receptors, alpha adrenergic receptors, and serotonin receptors . It functions as an antagonist at dopamine D1, D2, and alpha-1 adrenergic receptors . These receptors play a crucial role in various neurological processes, including mood regulation, reward, addiction, and motor control .

Mode of Action

This compound interacts with its targets by antagonizing dopamine D1, D2, and alpha-1 adrenergic receptors . It also acts through positive allosteric modulation of GABA-A receptors . Additionally, it displays significant binding to 5-HT1A and alpha-2 adrenergic receptors . The blockade of pre-synaptic autoreceptors by this compound results in increased dopamine release .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit inflammation and improve energy metabolism . It also regulates hormones . The PPARγ/NF-Κb and TGF-β1/Smad pathways are involved in the anti-fibrotic effects of this compound .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . Self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of this compound and improve its bioavailability .

Result of Action

This compound has been demonstrated to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage . It is a blocker of voltage-activated L-type calcium channel active potassium channels . It is also a potent muscle relaxant . It has shown potential in the treatment of drug addiction to both cocaine and opiates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the vascular relaxation effect of this compound was found to be partially attenuated by PI3K inhibitor wortmannin, Akt inhibitor IV, endothelial nitric oxide synthetase (eNOS) inhibitor L-NAME, guanylate cyclase inhibitors and the mechanical removal of endothelium

Biochemical Analysis

Biochemical Properties

Tetrahydropalmatine has diverse pharmacological activities, including anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .

Cellular Effects

This compound influences cell function in various ways. It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes it affects and the mechanisms by which it does so are still being studied .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple pathways. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their consequences are still being researched .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact nature of these interactions and their consequences are still being researched .

Transport and Distribution

This compound is transported and distributed within cells and tissues in ways that are still being studied . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropalmatine can be synthesized through several methods. One common synthetic route involves the reduction of dehydrocorydaline using sodium borohydride in methanol. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Corydalis yanhusuo. The extraction process includes maceration of the plant material in ethanol, followed by filtration and concentration. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropalmatine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrahydropalmatine has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other isoquinoline alkaloids.

    Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.

    Medicine: Investigated for its potential in treating drug addiction, particularly cocaine and opiate addiction.

    Industry: Utilized in the production of dietary supplements and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its broad spectrum of pharmacological activities, particularly its ability to modulate dopamine receptors, which is not as pronounced in similar compounds like berberine and palmatine .

Biological Activity

Tetrahydropalmatine (THP), a natural alkaloid derived from the plant Palmatum and related species, has garnered significant attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various studies.

This compound is classified as a tetrahydroprotoberberine isoquinoline. Its pharmacokinetic profile includes rapid penetration of the blood-brain barrier (BBB), although it exhibits low oral bioavailability due to inadequate intestinal absorption and rapid clearance from the body. Recent advancements in drug delivery systems aim to enhance its bioavailability, potentially increasing its therapeutic efficacy .

1. Anti-Addiction Effects

THP has shown promise in treating substance use disorders, particularly in reducing cravings and withdrawal symptoms associated with opioid dependence. A randomized controlled trial involving 120 heroin-dependent patients demonstrated that THP significantly reduced the severity of protracted abstinence withdrawal syndrome (PAWS) and increased the abstinence rate from 15.2% in the placebo group to 47.8% in the THP group over three months .

2. Neuroprotective Properties

Studies indicate that THP possesses neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In a ketamine-induced oxidative stress model in mice, THP treatment resulted in increased activities of antioxidant enzymes such as GSH-PX and SOD, while decreasing malondialdehyde (MDA) levels, suggesting its role in mitigating oxidative damage .

3. Antinociceptive Effects

THP exhibits significant antinociceptive properties in both acute and chronic pain models. Research has shown that THP administration can suppress pain behaviors in formalin-induced nociceptive responses, particularly during the second phase of pain response, indicating its potential as an analgesic agent . Its effectiveness was also noted in models of neuropathic pain induced by chemotherapeutic agents .

4. Anti-Inflammatory Activity

The compound has been linked to anti-inflammatory effects through various signaling pathways. THP inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . In models of acute lung injury, THP demonstrated protective effects by reducing inflammatory cell recruitment and cytokine levels .

The biological activities of THP are mediated through several mechanisms:

  • Dopamine Receptor Antagonism : THP acts as an antagonist at dopamine D1, D2, and D3 receptors, which may explain its effects on addiction and pain modulation .
  • Regulation of Neurotransmitter Systems : It influences serotonin (5-HT) neuronal activity and affects brain-derived neurotrophic factor pathways, which are critical for mood regulation and neuroprotection .
  • Inhibition of Apoptosis : THP has been shown to inhibit apoptosis in various cell types through modulation of signaling pathways such as PI3K/Akt/mTOR .

Case Studies and Clinical Applications

A notable case study highlighted the use of THP in treating cocaine use disorder (CUD). In a clinical trial involving cocaine users, THP was found to reduce self-administration behaviors and cravings while demonstrating a favorable safety profile . Another case focused on the hepatotoxicity associated with levo-tetrahydropalmatine exposure, underscoring the need for careful monitoring during treatment due to potential adverse effects .

Properties

IUPAC Name

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864207
Record name Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2934-97-6
Record name (±)-Tetrahydropalmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2934-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corydalis B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROPALMATINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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